molecular formula C11H22N2 B1302250 4-(3-Methyl-piperidin-1-yl)-piperidine CAS No. 436099-89-7

4-(3-Methyl-piperidin-1-yl)-piperidine

Cat. No. B1302250
M. Wt: 182.31 g/mol
InChI Key: HOMQMBUOTAUPAK-UHFFFAOYSA-N
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Description

The compound 4-(3-Methyl-piperidin-1-yl)-piperidine is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their applications in medicinal chemistry and drug discovery due to their diverse biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can vary based on the desired substituents and functional groups. For instance, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands involves the use of various N-substituents and modifications on the phenoxy ring, indicating the versatility in the synthesis of such compounds . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation . These methods demonstrate the chemical manipulations possible on the piperidine core to yield compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure determination of a polysubstituted piperidone revealed dominant intra and intermolecular interactions, which can influence the biological activity of the compound . The piperidine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and redox reactions. For example, the synthesis of a key intermediate in the synthesis of Crizotinib involves a nucleophilic aromatic substitution followed by hydrogenation and iodination . Additionally, metal complexes derived from piperidine-carbodithioate exhibit interesting redox behavior, which can be studied using cyclic voltammetry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their affinity and selectivity for receptors, log P values, and antimicrobial activities, can be determined using various analytical techniques. The halogenated 4-(phenoxymethyl)piperidines showed a range of dissociation constants for σ-1 and σ-2 receptors, indicating their potential as radiolabeled probes for in vivo studies . The antimicrobial activity of piperidine derivatives against pathogens of tomato plants has also been evaluated, with the nature of substitutions on the benzhydryl and sulfonamide rings influencing the activity . Furthermore, the fluorescence properties of metal complexes derived from piperidine-carbodithioate have been investigated, revealing their potential applications in materials science .

properties

IUPAC Name

3-methyl-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQMBUOTAUPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970518
Record name 3-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-piperidin-1-yl)-piperidine

CAS RN

551923-14-9
Record name 3-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 551923-14-9
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